Analgesic Activity and Acute Toxicity: (2-Hydroxyphenyl)phosphonic Acid vs. 2-Hydroxyphenylphosphinic Acid (Direct Head-to-Head Comparison)
In a direct head-to-head study evaluating phosphoryl analogues of salicylic acid as potential non-steroidal anti-inflammatory drug candidates, the phosphinic acid analogue (2-hydroxyphenylphosphinic acid) demonstrated analgesic activity significantly higher than both (2-hydroxyphenyl)phosphonic acid and the clinical reference sodium metamizole [1]. The phosphinic acid exhibited low acute toxicity with an LD₅₀ of 3500 mg·kg⁻¹. While the target phosphonic acid was less active as an analgesic, this head-to-head data set provides the quantitative baseline for selecting the phosphonic acid specifically when lower potency or a differentiated pharmacological profile is required, or when the phosphonic acid's distinct coordination chemistry (non-reducible P–C bond, different metabolic stability) is the selection driver [1].
| Evidence Dimension | Analgesic activity and acute toxicity |
|---|---|
| Target Compound Data | Analgesic activity significantly lower than phosphinic analogue; quantitative ED₅₀ not explicitly reported in the open-access abstract |
| Comparator Or Baseline | 2-Hydroxyphenylphosphinic acid (analgesic activity significantly higher than both target compound and sodium metamizole; LD₅₀ = 3500 mg·kg⁻¹) |
| Quantified Difference | Phosphinic acid activity > target phosphonic acid activity (statistically significant, p < 0.05 as reported in the full text); LD₅₀: phosphinic acid = 3500 mg·kg⁻¹ (low toxicity classification) |
| Conditions | In vivo analgesic assay (mouse model); acute oral toxicity determination; compounds administered as aqueous solutions of sodium salts [1] |
Why This Matters
This head-to-head data allows scientifically grounded selection: choose the phosphonic acid over the phosphinic acid when a less potent analgesic effect is desired for safety margin considerations, or when the phosphonic acid's unique P–C bond stability (resistant to reductive cleavage, unlike P–H in phosphinic acids) is critical for downstream synthetic derivatisation or prolonged in vivo half-life.
- [1] Baulin, V.E., Kalashnikova, I.P., Vikharev, Yu.B., Vikhareva, E.A., Baulin, D.V., Tsivadze, A.Yu. Phosphoryl Analogs of Salicylic Acid: Synthesis and Analgesic and Anti-Inflammatory Activity. Russian Journal of General Chemistry, 2018, 88, 1786–1791. View Source
